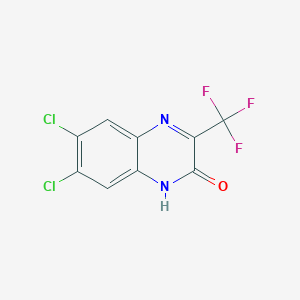

6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dichloro-3-(trifluoromethyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2O/c10-3-1-5-6(2-4(3)11)16-8(17)7(15-5)9(12,13)14/h1-2H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTKENZRCHBOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377626 | |

| Record name | 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477857-25-3 | |

| Record name | 6,7-Dichloro-3-(trifluoromethyl)-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477857-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one (CAS: 477857-25-3)

An In-Depth Technical Guide to 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of this compound, a halogenated and trifluoromethylated heterocyclic compound belonging to the quinoxalinone family. Quinoxaline derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities.[1] This document synthesizes the structural features, physicochemical properties, a plausible synthetic pathway, and the mechanistic basis for its biological activity, with a particular focus on its potential as a competitive AMPA receptor antagonist. Furthermore, this guide outlines a detailed in-vitro experimental protocol for the functional assessment of this compound, providing a framework for its evaluation in neuroscience and drug discovery programs.

Core Compound Identification and Properties

This compound is a synthetic organic compound notable for its complex substitution pattern, which is hypothesized to confer significant biological activity. The presence of dichloro-substituents on the benzene ring and a trifluoromethyl group on the pyrazinone ring are key features for modulating its pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 477857-25-3 | [2][3][4] |

| Molecular Formula | C₉H₃Cl₂F₃N₂O | [2][5] |

| Molecular Weight | 283.04 g/mol | [5][6] |

| IUPAC Name | 6,7-dichloro-3-(trifluoromethyl)-1H-quinoxalin-2-one | [7] |

| Synonyms | 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol | [6] |

| Physical Form | Solid | [6] |

| Melting Point | 242 - 244 °C | [6] |

| Purity | ≥98% (Commercially available) | [2] |

Scientific Rationale and Synthesis

The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with antibacterial, anticancer, antiviral, and antifungal properties.[8] In the context of neuropharmacology, quinoxaline-2,3-diones were among the first potent and selective competitive antagonists developed for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission.[9] The development of such antagonists is a critical area of research for treating neurological disorders characterized by excessive glutamate-mediated signaling, including epilepsy and ischemic brain damage.[10]

Influence of Fluorination

The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[11] In quinoxaline derivatives, trifluoromethylation has been shown to be a viable strategy for discovering compounds with potent biological activities, including anticancer and antitrypanosomal effects.[12] This strategic incorporation can significantly improve the pharmacological profile of the parent molecule.[11]

Plausible Synthetic Route

The synthesis of quinoxalin-2(1H)-ones generally involves the condensation of an o-phenylenediamine with an α-keto acid or ester.[13] For the title compound, a plausible and efficient synthesis begins with the appropriately substituted 4,5-dichloro-1,2-phenylenediamine.

Proposed Synthesis Workflow:

-

Reactant 1: 4,5-Dichloro-1,2-phenylenediamine

-

Reactant 2: Ethyl 3,3,3-trifluoropyruvate

-

Reaction: Condensation of the diamine with the α-ketoester. This reaction is typically carried out in a suitable solvent like ethanol or acetic acid, often with acid catalysis, to facilitate the cyclization and dehydration steps.

-

Mechanism: The reaction proceeds via initial formation of an imine between one of the amino groups of the phenylenediamine and the ketone of the pyruvate. Subsequent intramolecular cyclization by the second amino group, followed by dehydration, yields the final quinoxalinone ring system.

-

Purification: The crude product is then purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol) to yield the final product with high purity.

This method provides a direct and reliable route to the desired polysubstituted quinoxalinone scaffold.

Mechanism of Action: AMPA Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, acting on ionotropic receptors such as AMPA, kainate, and NMDA receptors.[10] Overactivation of these receptors, particularly AMPA receptors, is implicated in a host of neurodegenerative diseases.[9] Quinoxaline derivatives act as competitive antagonists at the glutamate binding site on the AMPA receptor, thereby inhibiting ion channel opening and reducing excessive neuronal excitation. This mechanism provides a strong neuroprotective effect.[9]

The specific compound, this compound, is structurally poised to act as an effective AMPA receptor antagonist. The quinoxalinone core serves as the pharmacophore that binds to the receptor, while the dichloro and trifluoromethyl substituents are expected to enhance binding affinity and improve pharmacokinetic properties.

Caption: Glutamatergic synapse and site of antagonist action.

Experimental Protocol: In-Vitro Evaluation of AMPA Receptor Antagonism

To validate the hypothesized mechanism of action, a robust in-vitro assay is required. A voltage-sensitive dye (VSD) assay using a stable cell line expressing the human AMPA receptor (e.g., GluA2 subunit) is a high-throughput and reliable method.[14][15]

Objective

To determine the inhibitory concentration (IC₅₀) of this compound on AMPA receptor-mediated cellular depolarization.

Materials

-

Cell Line: HEK293 cells stably expressing the human GluA2 receptor subunit.

-

Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

-

Agonist: L-Glutamic acid.

-

Control Antagonist: NBQX (a known potent AMPA antagonist).[14]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS).

-

Reagent: Voltage-Sensitive Dye (VSD) Kit (e.g., FLIPR Membrane Potential Assay Kit).

-

Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or similar.

Step-by-Step Methodology

-

Cell Culture and Plating:

-

Culture the GluA2-HEK293 cells under standard conditions (37°C, 5% CO₂).

-

24 hours prior to the assay, plate the cells into 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment.

-

Causality Insight: Plating cells a day in advance allows them to adhere and recover, ensuring a healthy and responsive monolayer for the assay.

-

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in assay buffer, typically ranging from 100 µM to 1 nM.

-

Prepare solutions of the positive control (NBQX) and a vehicle control (DMSO at the same final concentration as the test compound).

-

Causality Insight: A wide concentration range is crucial for accurately determining the IC₅₀ value and capturing the full dose-response curve.

-

-

Dye Loading:

-

Remove the cell culture medium from the plates.

-

Add the VSD loading buffer to each well according to the manufacturer's protocol.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Causality Insight: Incubation allows the dye to passively diffuse across the cell membrane and accumulate within the cytoplasm, sensitizing the cells to changes in membrane potential.

-

-

Assay Execution (FLIPR):

-

Place the dye-loaded cell plate into the FLIPR instrument.

-

Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

-

The instrument will then automatically add the pre-prepared compounds (test compound, NBQX, vehicle) to the respective wells.

-

Incubate for 3-5 minutes.

-

Following the incubation, the instrument will add the AMPA receptor agonist (Glutamate, at a pre-determined EC₈₀ concentration) to all wells.

-

Immediately record the fluorescence signal for 60-120 seconds post-agonist addition.

-

-

Data Analysis:

-

The change in fluorescence intensity upon glutamate addition corresponds to membrane depolarization.

-

Normalize the data: Set the response in the vehicle-control wells (with glutamate) as 100% activation and the response in the NBQX-control wells as 0% activation.

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Trustworthiness: This normalization method creates a self-validating system within each plate, controlling for variability in cell number and dye loading. The inclusion of NBQX confirms that the assay is specifically measuring AMPA receptor-mediated effects.

-

Caption: Workflow for the in-vitro VSD assay.

Safety and Handling

Based on analogous compounds, this compound should be handled with care in a laboratory setting.

-

Hazard Codes: Likely H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or gas.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

Conclusion

This compound represents a molecule of significant interest for researchers in neuropharmacology and medicinal chemistry. Its quinoxalinone core provides a validated pharmacophore for AMPA receptor antagonism, while its specific halogen and trifluoromethyl substitutions offer potential for enhanced potency and favorable drug-like properties. The synthetic accessibility and the clear, mechanistically-driven therapeutic hypothesis make this compound a compelling candidate for further investigation as a neuroprotective agent. The experimental protocols detailed herein provide a clear and robust pathway for its characterization and validation.

References

-

Auberson, Y. P., et al. (1998). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(1), 65-70. Available at: [Link]

-

Bigge, C. F., et al. (1995). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. Journal of Medicinal Chemistry, 38(20), 3720-3740. Available at: [Link]

-

Bigge, C. F., et al. (1995). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. American Chemical Society. Available at: [Link]

-

Takano, Y., et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters, 13(20), 3521-3525. Available at: [Link]

-

Scilit. (n.d.). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/Gly N Receptor Antagonists: Amino Acid Derivatives. Available at: [Link]

-

Aladdin Scientific. (n.d.). 6, 7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one, min 98%, 1 gram. Available at: [Link]

-

MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Available at: [Link]

-

Frontiers. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Available at: [Link]

-

ResearchGate. (n.d.). Representative biologically active quinoxalin-2(1H)-ones. Available at: [Link]

-

ChemSrc. (n.d.). CAS NO. 477857-25-3 | 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2. Available at: [Link]

-

Laibo Chem. (n.d.). 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one. Available at: [Link]

-

MOLBASE. (n.d.). 6,7-dichloro-3-(trifluoromethyl)-1H-quinoxalin-2-one. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Gujarat Fluorochemicals Limited. (2020). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Available at: [Link]

-

Bigge, C. F. (2000). AMPA receptor antagonists. PubMed. Available at: [Link]

-

MDPI. (n.d.). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Available at: [Link]

-

ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Available at: [Link]

-

Daniels, R. N., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLoS ONE, 12(3), e0174742. Available at: [Link]

-

ResearchGate. (n.d.). Plausible mechanism for trifluoromethylation of quinoxalin‐2(1H)‐ones. Available at: [Link]

-

ResearchGate. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. Available at: [Link]

-

ResearchGate. (n.d.). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Available at: [Link]

-

MDPI. (n.d.). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. labsolu.ca [labsolu.ca]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound | C9H3Cl2F3N2O | CID 2767832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 6,7-dichloro-3-(trifluoromethyl)-1H-quinoxalin-2-one price & availability - MOLBASE [molbase.com]

- 8. mdpi.com [mdpi.com]

- 9. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. gfl.co.in [gfl.co.in]

An In-Depth Technical Guide to 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, a proposed synthetic pathway with detailed protocols, and an analysis of its physicochemical properties, drawing upon established chemical principles and data from analogous structures.

Introduction: The Significance of Fluorinated Quinoxalinones

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][3] Their diverse pharmacological activities include antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3] The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug design.[4] The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the therapeutic efficacy of a drug candidate.[4][5]

This compound combines the privileged quinoxalinone scaffold with the advantageous properties of a trifluoromethyl group, making it a molecule of considerable interest for further investigation. The dichloro substitution on the benzene ring further modulates its electronic and steric properties, potentially influencing its biological target interactions.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar quinoxaline ring system, with a trifluoromethyl group at the 3-position and two chlorine atoms at the 6- and 7-positions. The "(1H)" designation indicates that the nitrogen at the 1-position is protonated, existing as a lactam tautomer.

Molecular Formula: C₉H₃Cl₂F₃N₂O[6][7]

Molecular Weight: 283.03 g/mol [6][7]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₃Cl₂F₃N₂O | PubChem[6][7] |

| Molecular Weight | 283.03 g/mol | PubChem[6][7] |

| CAS Number | 477857-25-3 | PubChem[6][7] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 242 - 244 °C | Sigma-Aldrich |

| Purity | ≥95% | Sigma-Aldrich |

Synthesis of this compound: A Proposed Pathway

A robust and efficient synthesis of the title compound can be achieved through a two-step process involving the condensation of a substituted o-phenylenediamine with a trifluoromethyl-containing α-ketoester, followed by cyclization. This approach is a modification of the well-established Hinsberg quinoxaline synthesis.

Proposed Synthetic Scheme

The proposed synthesis involves the reaction of 4,5-dichloro-1,2-phenylenediamine with ethyl 4,4,4-trifluoro-2-oxobutanoate.

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Condensation and Cyclization

-

To a stirred suspension of 4,5-dichloro-1,2-phenylenediamine (1.77 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add ethyl 4,4,4-trifluoro-2-oxobutanoate (1.84 g, 10 mmol).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain this compound as a solid.

Rationale for Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for condensation reactions of this type, as it facilitates the dissolution of the reactants and the precipitation of the product upon cooling.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to occur at a reasonable rate.

-

Stoichiometry: A 1:1 molar ratio of the reactants is used to ensure complete conversion and minimize side products.

Purification and Characterization

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a product with a purity of ≥98%.[6]

Characterization of the final product would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show two singlets in the aromatic region corresponding to the two protons on the benzene ring, and a broad singlet for the N-H proton of the lactam.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex, showing signals for the nine carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling. The carbonyl carbon of the lactam will resonate at a characteristic downfield chemical shift.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Potential Applications and Future Directions

The unique structural features of this compound suggest several potential areas of application:

-

Medicinal Chemistry: Given the broad biological activities of quinoxalinone derivatives, this compound could be a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders.[3] The trifluoromethyl group may enhance its metabolic stability and cell permeability, making it a promising candidate for drug development.[5]

-

Materials Science: The planar, electron-deficient nature of the quinoxaline ring system, coupled with the electron-withdrawing trifluoromethyl group, could impart interesting photophysical and electronic properties to the molecule. This makes it a potential candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Future research should focus on the following:

-

Definitive Synthesis and Characterization: The proposed synthetic protocol should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.

-

Biological Screening: A comprehensive biological evaluation of the compound should be undertaken to identify its specific biological targets and potential therapeutic applications.

-

Structural Studies: X-ray crystallographic studies would provide valuable insights into the precise three-dimensional structure of the molecule and its intermolecular interactions.

Caption: Future research directions for the title compound.

Conclusion

This compound is a fascinating molecule with a promising future in both medicinal chemistry and materials science. Its synthesis, based on established chemical principles, is feasible and warrants experimental investigation. The unique combination of a quinoxalinone core, dichloro-substitution, and a trifluoromethyl group makes it a highly attractive target for further research and development. This guide provides a solid foundation for researchers and scientists to embark on the exploration of this intriguing compound.

References

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (URL: [Link])

-

Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (URL: [Link])

-

This compound - PubChem. (URL: [Link])

-

6, 7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one, min 98%, 1 gram. (URL: [Link])

-

6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one - NIH. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C9H3Cl2F3N2O | CID 2767832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol | 477857-25-3 [sigmaaldrich.com]

- 7. Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The core of this synthesis lies in the cyclocondensation reaction between 4,5-dichloro-1,2-phenylenediamine and ethyl 3,3,3-trifluoro-2-oxopropanoate. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the necessary characterization techniques to validate the final product. The information presented herein is intended to equip researchers and drug development professionals with the knowledge to confidently and efficiently synthesize this important molecule.

Introduction: The Significance of the Quinoxalinone Scaffold

The quinoxalin-2(1H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules. The presence of dichloro-substituents on the benzene ring can further modulate the electronic and pharmacokinetic properties of the compound. Consequently, this compound represents a key building block for the development of novel therapeutic agents.

The Core Synthesis Pathway: Cyclocondensation

The most direct and widely employed method for the synthesis of this compound is the cyclocondensation of a substituted ortho-phenylenediamine with an α-ketoester. This reaction provides a straightforward and efficient route to the desired quinoxalinone ring system.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the pyrazinone ring, leading back to the two primary starting materials: 4,5-dichloro-1,2-phenylenediamine and ethyl 3,3,3-trifluoro-2-oxopropanoate.

Caption: Retrosynthetic approach for the target molecule.

Starting Materials: Properties and Sourcing

A successful synthesis begins with well-characterized starting materials. The key reactants for this pathway are detailed below.

| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4,5-Dichloro-1,2-phenylenediamine |  | C₆H₆Cl₂N₂ | 177.03 | Solid, melting point 158-164 °C.[1] Soluble in methanol and DMSO, insoluble in water.[1] |

| Ethyl 3,3,3-trifluoro-2-oxopropanoate |  | C₅H₅F₃O₃ | 170.09 | Clear pale yellow liquid.[2] Boiling point 42 °C.[2] |

These starting materials are commercially available from various chemical suppliers. It is crucial to ensure their purity before use to avoid side reactions and purification challenges.

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of the quinoxalinone ring proceeds through a well-established reaction mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of 4,5-dichloro-1,2-phenylenediamine on the more electrophilic ketone carbonyl of ethyl 3,3,3-trifluoro-2-oxopropanoate. This forms a hemiaminal intermediate.

-

Intramolecular Cyclization: The second amino group then undergoes an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step leads to the formation of a dihydroxydihydropyrazinone intermediate.

-

Dehydration: The intermediate readily undergoes dehydration to form the stable aromatic quinoxalinone ring system. This step is often facilitated by acidic or basic conditions, or by heating the reaction mixture.

Caption: Simplified reaction mechanism workflow.

Experimental Protocol: A Detailed Step-by-Step Guide

Materials and Equipment:

-

4,5-Dichloro-1,2-phenylenediamine (1.0 eq)

-

Ethyl 3,3,3-trifluoro-2-oxopropanoate (1.0 - 1.2 eq)

-

Ethanol (or acetic acid as an alternative solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,5-dichloro-1,2-phenylenediamine in a suitable solvent such as ethanol.

-

Addition of Reagent: To the stirred solution, add ethyl 3,3,3-trifluoro-2-oxopropanoate dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value |

| Molecular Formula | C₉H₃Cl₂F₃N₂O |

| Molecular Weight | 283.03 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | 242 - 244 °C[3] |

Spectroscopic Data (Predicted and Expected):

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the benzene ring, and a broad singlet for the N-H proton.

-

¹³C NMR: The spectrum will show signals for the nine carbon atoms, including the characteristic carbonyl carbon, the trifluoromethyl-substituted carbon, and the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Safety Considerations

-

4,5-Dichloro-1,2-phenylenediamine: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Ethyl 3,3,3-trifluoro-2-oxopropanoate: This compound is flammable and corrosive.[2] Handle with care, avoiding contact with skin and eyes.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of this compound via the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine and ethyl 3,3,3-trifluoro-2-oxopropanoate is a robust and efficient method. This guide provides a comprehensive framework for its preparation, from understanding the underlying mechanism to practical experimental execution and characterization. The availability of this key building block will undoubtedly facilitate further research and development in the quest for novel and effective therapeutic agents.

References

-

PubChem. 4,5-Dichloro-1,2-phenylenediamine. National Center for Biotechnology Information. [Link].

-

PrepChem. Synthesis of ethyl trifluoropyruvate. [Link].

-

PubChem. This compound. National Center for Biotechnology Information. [Link].

-

MySkinRecipes. This compound. [Link].

-

ResearchGate. Plausible mechanism for the formation of quinoxaline. [Link].

-

Organic Chemistry Portal. Synthesis of quinoxalines. [Link].

Sources

- 1. Direct C(sp2)–H fluoroalkylation of quinoxalin-2(1H)-ones with (fluoroalkyl)triphenylphosphonium salts and alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. calpaclab.com [calpaclab.com]

- 3. 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Approach to Unveiling the Therapeutic Potential of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one: An In-depth Technical Guide for Biological Activity Screening

Introduction: The Quinoxalinone Scaffold as a Privileged Structure in Drug Discovery

The quinoxaline ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. The subject of this guide, 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one, is a structurally intriguing molecule featuring electron-withdrawing chloro and trifluoromethyl groups. These substitutions are known to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence its interaction with biological targets.[3][4]

While specific biological data for this compound is not yet prevalent in the public domain, the known activities of structurally related quinoxalinones provide a strong rationale for a targeted and systematic biological activity screening campaign.[5] Notably, various substituted quinoxalinones have been identified as potent anticancer agents, kinase inhibitors, and modulators of excitatory amino acid receptors, such as the AMPA receptor.[6][7][8] The presence of a trifluoromethyl group, in particular, has been associated with enhanced biological activity in some quinoxaline derivatives, including potent and selective AMPA receptor antagonism.[6]

This in-depth technical guide provides a comprehensive framework for the initial biological activity screening of this compound. We will present a tiered screening cascade, beginning with broad cytotoxicity profiling, followed by more targeted assays based on the predicted activities of this chemical class. The protocols herein are designed to be robust and self-validating, providing researchers with a clear path to elucidating the therapeutic potential of this novel compound.

Part 1: A Tiered Strategy for Biological Activity Screening

A logical and resource-efficient approach to screening a novel compound involves a tiered system. This begins with broad, high-throughput assays to identify general bioactivity and potential liabilities, followed by more specific, target-oriented assays to elucidate the mechanism of action.

Tier 1: Foundational Cytotoxicity Profiling

The initial step in evaluating any new chemical entity is to assess its general effect on cell viability. This provides a baseline understanding of the compound's cytotoxic potential and helps to determine appropriate concentration ranges for subsequent, more specific assays. We will employ two well-established and complementary colorimetric assays: the MTT and XTT assays. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[9]

Tier 2: Targeted Screening Based on Privileged Scaffold Activities

Based on the established biological activities of the quinoxalinone scaffold, we propose a targeted screening approach focusing on two key areas: oncology and neuroscience.

-

Oncology: Many quinoxaline derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases that are critical for tumor growth and survival.[3][10] Therefore, a kinase inhibition screen is a logical next step.

-

Neuroscience: The structural similarity of this compound to known AMPA receptor antagonists warrants investigation into its potential as a modulator of excitatory neurotransmission.[6][11]

The following diagram illustrates the proposed tiered screening workflow:

Caption: Tiered screening workflow for this compound.

Part 2: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the proposed screening assays. Adherence to these protocols is crucial for generating reliable and reproducible data.

Tier 1: Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A typical starting concentration range is 0.1 to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

-

The XTT assay is similar to the MTT assay, but the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[9][16]

Protocol:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

-

XTT Reagent Preparation and Addition:

-

Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[16]

-

Add 50 µL of the freshly prepared XTT labeling mixture to each well.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[9]

-

-

Data Acquisition:

-

Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background correction.[17]

-

Data Presentation: Cytotoxicity Data

| Concentration (µM) | % Cell Viability (MTT) | % Cell Viability (XTT) |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

The results should be expressed as the percentage of cell viability relative to the vehicle-treated control cells.

Tier 2: Targeted Assays

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the degree of kinase inhibition.[18] A luminescent signal is generated from the ADP.

Protocol:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

-

Kinase Reaction:

-

In a white, opaque 96-well or 384-well plate, add the following to each well:

-

Kinase of interest (e.g., a panel of cancer-relevant kinases).

-

Kinase substrate peptide.

-

Test compound or vehicle control.

-

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the vehicle control.

-

Data Presentation: Kinase Inhibition Data

| Kinase Target | IC₅₀ (µM) |

| EGFR | |

| VEGFR2 | |

| SRC | |

| ABL | |

| ... |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

This assay determines the ability of the test compound to displace a radiolabeled ligand that specifically binds to the AMPA receptor.

Protocol:

-

Membrane Preparation:

-

Prepare crude synaptic membranes from a suitable source, such as rat cortical tissue.

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

Synaptic membranes.

-

Radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX).

-

Serial dilutions of this compound or a known AMPA antagonist as a positive control.

-

-

Incubate on ice for 1-2 hours.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

-

Data Acquisition:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percent displacement of the radioligand by the test compound.

-

Data Presentation: AMPA Receptor Binding Data

| Compound Concentration (µM) | % [³H]CNQX Displacement |

| 0.01 | |

| 0.1 | |

| 1 | |

| 10 | |

| 100 |

The results will allow for the determination of the compound's binding affinity (Ki) for the AMPA receptor.

Part 3: Data Interpretation and Path Forward

The data generated from this tiered screening approach will provide a comprehensive initial biological profile of this compound.

-

Cytotoxicity Data: Will establish the compound's therapeutic window and guide concentration selection for further studies.

-

Kinase Inhibition Data: Positive hits in the kinase panel will warrant further investigation, including determination of the mode of inhibition and selectivity profiling.

-

AMPA Receptor Binding Data: Significant binding affinity will suggest a potential role for the compound in modulating excitatory neurotransmission and will lead to functional assays to determine if it is an agonist or antagonist.

The following diagram illustrates the decision-making process based on the screening outcomes:

Caption: Decision tree for advancing this compound based on screening outcomes.

Conclusion

This technical guide provides a robust and scientifically-grounded strategy for the initial biological characterization of this compound. By employing a tiered screening cascade that progresses from broad cytotoxicity assessment to targeted assays based on the known pharmacology of the quinoxalinone scaffold, researchers can efficiently and effectively uncover the therapeutic potential of this novel compound. The detailed protocols and data interpretation framework presented herein will empower drug discovery professionals to make informed decisions and advance promising candidates toward further development.

References

-

Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Takano, Y., Shiga, F., Asano, J., Hori, W., Anraku, T., & Uno, T. (2004). Synthesis and AMPA Receptor Antagonistic Activity of a Novel 7-imidazolyl-6-trifluoromethyl Quinoxalinecarboxylic Acid With a Substituted Phenyl Group and Improved Its Good Physicochemical Properties by Introduced CF3 Group. Bioorganic & Medicinal Chemistry Letters, 14(20), 5107-5111. [Link]

-

Alasmary, F. A. S., Abdullah, D. A., Masand, V. H., Ben Bacha, A., Ebeid, A. M. O., El-Araby, M. E., & Alafeefy, A. M. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Gotte, M., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry, 65, 205-22. [Link]

-

University of California, San Diego. (n.d.). XTT Proliferation Assay Protocol. [Link]

-

El-Faham, A., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2263-2286. [Link]

-

Labiotech.eu. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development. [Link]

-

El-Gazzar, A. R. B. A., et al. (2021). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 26(11), 3326. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(11), 3121. [Link]

-

Gudasheva, T. A., et al. (2021). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. Molecules, 26(11), 3123. [Link]

-

Bitesize Bio. (2024, November 18). High-throughput screening: accelerating drug discovery. [Link]

-

Adriaenssens, E. (2023, September 23). In vitro kinase assay. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Eurofins. (2024, May 11). High-Throughput Screening for Discovery of Novel Solid Forms. [Link]

-

Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

-

Vanelle, P., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]

-

Khan, A., et al. (2022). High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. Molecules, 27(14), 4438. [Link]

-

News-Medical. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

-

Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1648. [Link]

-

Wünsch, B., et al. (2007). Synthesis and First Evaluation of [¹⁸F]fluorocyano- And [¹⁸F]fluoronitro-quinoxalinedione as Putative AMPA Receptor Antagonists. Molecules, 12(8), 1763-1783. [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Molecules, 27(13), 4235. [Link]

-

Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]

-

Corona, P., et al. (2009). Synthesis and in vitro antitumor activity of new quinoxaline derivatives. European Journal of Medicinal Chemistry, 44(4), 1579-91. [Link]

-

Hennequin, L. F., et al. (2002). Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

-

Taddei, M., et al. (1998). 4,5-Dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones: excitatory amino acid antagonists with combined glycine/NMDA and AMPA receptor affinity. Journal of Medicinal Chemistry, 41(1), 10-14. [Link]

-

ResearchGate. (n.d.). Representative biologically active quinoxalin-2(1H)-ones. [Link]

-

Takano, Y., et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters, 13(20), 3521-5. [Link]

-

Kumar, A., et al. (2019). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current Organic Synthesis, 16(7), 964-987. [Link]

-

Aladdin Scientific. (n.d.). 6, 7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one, min 98%, 1 gram. [Link]

-

Węsierska, A., et al. (2024). Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. Molecules, 29(11), 2639. [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C9H3Cl2F3N2O | CID 2767832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and AMPA receptor antagonistic activity of a novel 7-imidazolyl-6-trifluoromethyl quinoxalinecarboxylic acid with a substituted phenyl group and improved its good physicochemical properties by introduced CF3 group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. static.igem.wiki [static.igem.wiki]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. atcc.org [atcc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one mechanism of action hypothesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxalinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1] The specific derivative, 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one, is a subject of increasing interest due to its unique structural features, including electron-withdrawing chloro and trifluoromethyl groups, which are known to significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2][3][4] This guide synthesizes the current understanding of quinoxalinone pharmacology and proposes a plausible mechanism of action for this compound. We hypothesize that this compound acts as a multi-target kinase inhibitor, with a predominant effect on signaling pathways crucial for cancer cell proliferation and survival. A comprehensive experimental workflow is presented to rigorously test this hypothesis.

Introduction: The Therapeutic Potential of Quinoxalinones

The quinoxalin-2(1H)-one scaffold is a prominent pharmacophore found in numerous natural products and synthetic compounds with diverse medicinal applications.[5] These derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antiprotozoal effects.[1] Their therapeutic versatility stems from the ability of the quinoxalinone core to interact with various biological targets. Notably, C3-substituted quinoxalin-2(1H)-ones are particularly significant due to their broad range of biological activities.

The subject of this guide, this compound, possesses a unique substitution pattern. The dichloro substitution on the benzene ring and the trifluoromethyl group at the C3 position are expected to significantly influence its biological activity.[6] The trifluoromethyl group, in particular, is a well-known bioisostere for a methyl group but with profoundly different electronic properties.[2] Its strong electron-withdrawing nature can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[2][4]

Structural Analysis and Mechanistic Postulation

The chemical structure of this compound suggests several potential modes of interaction with biological macromolecules. The planar heterocyclic ring system can participate in π-π stacking interactions with aromatic residues in protein binding pockets.[7] The lactam moiety provides hydrogen bond donor and acceptor capabilities, while the trifluoromethyl group can engage in dipole-dipole or halogen bonding interactions.

Based on the known activities of structurally related quinoxalinone derivatives, we hypothesize that This compound functions as a potent inhibitor of protein kinases involved in oncogenic signaling pathways. Quinoxaline derivatives have been reported to target a variety of protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and HER2, as well as downstream kinases.[8]

The proposed mechanism of action is centered on the inhibition of key kinases that are frequently dysregulated in cancer. The electron-withdrawing substituents on the quinoxalinone core are hypothesized to enhance the compound's affinity for the ATP-binding pocket of these kinases, acting as a competitive inhibitor.

Proposed Signaling Pathway

The hypothesized mechanism of action involves the disruption of critical cell signaling pathways. A simplified representation of the proposed target pathway is illustrated below.

Caption: Proposed mechanism of action targeting key kinase signaling pathways.

Experimental Validation Workflow

To systematically investigate the hypothesized mechanism of action, a multi-tiered experimental approach is proposed. This workflow is designed to first assess the compound's broad anti-proliferative activity and then to dissect its specific molecular targets and downstream effects.

Phase 1: Cellular Proliferation and Viability Assays

The initial step is to determine the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines representing different tumor types.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

| Cell Line | Tumor Type | Hypothesized Target Expression |

| A549 | Lung Cancer | High EGFR |

| HUVEC | Endothelial | High VEGFR |

| MCF-7 | Breast Cancer | High PI3K/AKT pathway activity |

| U87-MG | Glioblastoma | Multiple dysregulated RTKs |

Phase 2: Kinase Inhibition Profiling

To identify the direct molecular targets, an in vitro kinase profiling assay will be performed. This will screen the compound against a large panel of purified kinases.

Protocol: In Vitro Kinase Assay (Example: Kinase-Glo®)

-

Reaction Setup: In a 96-well plate, combine the purified kinase, the appropriate substrate, and ATP.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Luminescence Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (and less inhibition).

-

Data Analysis: Determine the IC50 values for each kinase to identify the most potently inhibited targets.

Phase 3: Target Validation in Cellular Context

Once high-potency kinase targets are identified, their inhibition within a cellular context needs to be confirmed. This involves assessing the phosphorylation status of the target kinase and its downstream substrates.

Protocol: Western Blot Analysis

-

Cell Lysis: Treat cancer cells with the compound at concentrations around its IC50 value for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Caption: A structured workflow for elucidating the mechanism of action.

Conclusion

The proposed mechanism of action for this compound as a multi-target kinase inhibitor provides a solid foundation for further investigation. The unique structural characteristics of this compound, particularly the presence of the trifluoromethyl group, are anticipated to confer potent and selective inhibitory activity against key oncogenic kinases. The outlined experimental workflow offers a rigorous and systematic approach to validate this hypothesis, from initial cellular screening to detailed molecular target confirmation. Elucidating the precise mechanism of action will be crucial for the future development of this promising compound as a potential therapeutic agent.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chen, J., et al. (2021). Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization. RSC Advances, 11(48), 30285-30303. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6529. [Link]

-

Yao, C., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27(15), 4994. [Link]

-

Gao, Y., et al. (2023). Reaction mechanism of hydroxylated quinoxalin-2(1H)-one. RSC Advances, 13(28), 19263-19273. [Link]

-

Li, J., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5099. [Link]

-

Kim, H., et al. (2016). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3563-3566. [Link]

-

Sato, N., et al. (1988). Recent progress in the quinoxaline chemistry. Synthesis and biological activity. Heterocycles, 27(10), 2469-2496. [Link]

-

Aladdin Scientific. 6, 7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one, min 98%, 1 gram. [Link]

-

Baishya, G., & Dutta, N. B. (2022). Plausible mechanism for trifluoromethylation of quinoxalin‐2(1H)‐ones with TMSCF3/PhI(OAc)2. Journal of the Chinese Chemical Society, 69(8), 1361-1367. [Link]

-

Wang, Z., et al. (2015). Synthesis and biological evaluation of novel quinoxalinone-based HIV-1 reverse transcriptase inhibitors. MedChemComm, 6(3), 519-524. [Link]

-

Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 168-180. [Link]

-

Zhang, J., et al. (2012). 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2481. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16213745, 1-Methyl-6-(trifluoromethyl)-2(1H)-quinoxalinone. [Link]

-

Zhang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules, 27(19), 6296. [Link]

-

de la Torre, P., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 1000344. [Link]

-

Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini Reviews in Medicinal Chemistry, 22(6), 927-948. [Link]

-

Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2064. [Link]

-

Li, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(19), 6548. [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(3), 643. [Link]

Sources

- 1. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions | MDPI [mdpi.com]

- 6. This compound | C9H3Cl2F3N2O | CID 2767832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one for Advanced Drug Discovery

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the procurement and application of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one (CAS No. 477857-25-3). As a critical starting material in modern therapeutic modalities, understanding its sourcing, quality control, and synthetic utility is paramount for successful research outcomes.

Strategic Importance in Targeted Protein Degradation

This compound is a specialized heterocyclic compound increasingly recognized for its role as a key intermediate or "building block" in the synthesis of complex bioactive molecules.[1] Its primary application lies in the rapidly advancing field of Targeted Protein Degradation (TPD), particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2] The quinoxalinone core, with its distinct electronic and structural features, serves as a valuable scaffold for developing novel ligands for E3 ligases, an essential component of any PROTAC. While direct synthesis of mainstream E3 ligase ligands like those for Cereblon (CRBN) or Von Hippel-Lindau (VHL) from this specific building block is not yet widely published, its structural alerts and functional handles (dichloro-substitution, trifluoromethyl group, and lactam moiety) make it an asset for medicinal chemists exploring novel E3 ligase recruiters or optimizing existing ones. The dichloro-substituents, for instance, provide vectors for further chemical modification via cross-coupling reactions, allowing for the systematic exploration of chemical space needed to establish a stable and effective ternary complex (E3 Ligase-PROTAC-POI).

Commercial Sourcing and Supplier Comparison

The procurement of high-quality starting materials is a critical, rate-limiting step in chemical synthesis. The quality and purity of this compound directly impact the yield, purity, and reproducibility of subsequent reactions. Several reputable vendors supply this compound, each with varying specifications.

| Supplier | Catalog Number | Stated Purity | Available Quantities | Key Features & Documentation |

| Sigma-Aldrich (Merck) | KEY001127879 | 95% | Inquire | Sourced from Key Organics/BIONET. Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are available on the product page.[3] |

| Aladdin Scientific | ALA-A092323 | min 98% | 1g | Classified as a "Protein Degrader Building Block." For professional research use only.[1] |

| Santa Cruz Biotechnology | sc-482386 | Inquire | 1g, 5g | Provides a reference for a Certificate of Analysis, indicating lot-specific data is available upon request.[4] |

| Key Organics / BIONET | 11P-209 | >95% | Inquire (mg to g) | Original manufacturer. Provides detailed analytical data upon request and ensures high re-supply availability for follow-up research.[5][6][7][8][9] |

| MOLBASE | MB028169 | Varies | Varies | A marketplace platform connecting multiple suppliers, primarily from Asia. Purity and lead times vary by the specific vendor selected.[10][11] |

Incoming Quality Control: A Self-Validating Protocol

Upon receiving a shipment of this compound, it is imperative to perform independent analytical validation to confirm its identity and purity. This step ensures the integrity of your experimental results and prevents costly troubleshooting later in the synthetic workflow. Relying solely on the vendor's Certificate of Analysis is insufficient for rigorous scientific standards.

Experimental Protocol: QC Validation

-

Visual Inspection: Examine the material for homogeneity. It should be a consistent solid, typically off-white to beige. Note any discoloration or presence of non-uniform particles.

-

Solubility Check: Test solubility in common laboratory solvents (e.g., DMSO, DMF, DCM, MeOH). This provides a preliminary check and is useful for planning reaction conditions.

-

¹H and ¹⁹F NMR Spectroscopy:

-

Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural confirmation. ¹H NMR will confirm the presence of the aromatic protons and the N-H proton of the lactam, while ¹⁹F NMR will provide a sharp singlet characteristic of the -CF₃ group.

-

Method:

-

Dissolve ~5 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire a ¹H NMR spectrum. Expect to see signals in the aromatic region and a broader singlet for the N-H proton.

-

Acquire a ¹⁹F NMR spectrum. A single peak should be observed, confirming the trifluoromethyl group's integrity.

-

-

-

LC-MS Analysis:

-

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight and assesses purity by detecting trace impurities.

-

Method:

-

Prepare a 1 mg/mL stock solution in a suitable solvent like acetonitrile or methanol.

-

Inject onto a C18 reverse-phase HPLC column.

-

Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

-

Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer.

-

The mass spectrum should show a prominent ion corresponding to the expected molecular weight (Exact Mass: 281.96 g/mol ). Purity can be estimated from the peak area percentage in the chromatogram.[12]

-

-

The following diagram illustrates the logical flow for procuring and validating this critical chemical building block.

Caption: Procurement and In-House QC Workflow for Chemical Reagents.

Representative Synthetic Application

While this compound is a starting material, its utility is best understood through a representative synthetic pathway. The dichloro substitutions on the benzene ring are prime locations for functionalization, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of linkers or other moieties necessary for PROTAC assembly.

A plausible synthetic step involves the selective mono-amination of one of the chloro groups. This reaction introduces a key functional handle that can be used to attach a linker, which will ultimately connect to the protein-of-interest ligand.

Protocol: Representative Buchwald-Hartwig Amination

-

Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), a suitable amine linker precursor (e.g., a Boc-protected diamine, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through celite to remove inorganic salts and the catalyst. The filtrate is then concentrated, and the crude product is purified by flash column chromatography on silica gel to yield the mono-aminated product.

The choice of catalyst, ligand, base, and solvent is critical and must be optimized to favor mono-substitution over di-substitution and to minimize side reactions. This mono-functionalized quinoxalinone is now a "partial PROTAC" or an advanced intermediate, ready for subsequent deprotection and coupling to a POI ligand to complete the synthesis of the final PROTAC molecule.

References

-

A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library. National Institutes of Health (NIH). [Link]

-

6,7-dichloro-3-(trifluoromethyl)-1H-quinoxalin-2-one. MOLBASE. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

-

Chemical Search and Share. MOLBASE. [Link]

-

Key Organics/BIONET - PubChem Data Source. National Institutes of Health (NIH). [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. OUCI. [Link]

-

The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ResearchGate. [Link]

-

Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones. National Institutes of Health (NIH). [Link]

-

A Caged E3 Ligase Ligand for PROTAC-Mediated Protein Degradation with Light. ChemRxiv. [Link]

-

Visible-light-promoted direct C–H/S–H cross-coupling of quinoxalin-2(1H)-ones with thiols leading to 3-sulfenylated quinoxalin-2(1H)-ones in air. Royal Society of Chemistry. [Link]

-

6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one. National Institutes of Health (NIH). [Link]

-

Plausible mechanism for trifluoromethylation of quinoxalin-2(1H)-ones with TMSCF3/PhI(OAc)2. ResearchGate. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol | 477857-25-3 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Key Organics/BIONET - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 6. keyorganics.net [keyorganics.net]

- 7. keyorganics.net [keyorganics.net]

- 8. keyorganics.net [keyorganics.net]

- 9. keyorganics.net [keyorganics.net]

- 10. molbase.com [molbase.com]

- 11. MOLBASE | Chemical Search and Share [molbase.com]

- 12. This compound | C9H3Cl2F3N2O | CID 2767832 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Quinoxalinone Scaffold: A Privileged Framework for Targeting a Spectrum of Therapeutic Areas

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoxalinone core, a heterocyclic system comprised of a fused benzene and pyrazinone ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its synthetic tractability and the diverse biological activities exhibited by its derivatives have cemented its importance in the pursuit of novel therapeutic agents.[1][3] This guide provides a comprehensive overview of the key therapeutic targets of quinoxalinone derivatives, with a focus on the underlying mechanisms of action and the experimental methodologies crucial for their evaluation.

The Allure of the Quinoxalinone Nucleus in Drug Discovery